Cas no 2034564-69-5 (N-{5-(thiophen-3-yl)furan-2-ylmethyl}cyclohex-3-ene-1-carboxamide)

N-{5-(thiophen-3-yl)furan-2-ylmethyl}cyclohex-3-ene-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{5-(thiophen-3-yl)furan-2-ylmethyl}cyclohex-3-ene-1-carboxamide
- N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide
- 2034564-69-5
- F6516-1234
- AKOS026693378
- N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclohex-3-ene-1-carboxamide
- N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide
-
- インチ: 1S/C16H17NO2S/c18-16(12-4-2-1-3-5-12)17-10-14-6-7-15(19-14)13-8-9-20-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,17,18)
- InChIKey: HDNPYJWSYNVLIF-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C1=CC=C(CNC(C2CC=CCC2)=O)O1
計算された属性
- せいみつぶんしりょう: 287.09799996g/mol
- どういたいしつりょう: 287.09799996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 70.5Ų
N-{5-(thiophen-3-yl)furan-2-ylmethyl}cyclohex-3-ene-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6516-1234-75mg |
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide |
2034564-69-5 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6516-1234-2mg |
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide |
2034564-69-5 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6516-1234-3mg |
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide |
2034564-69-5 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6516-1234-20mg |
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide |
2034564-69-5 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6516-1234-30mg |
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide |
2034564-69-5 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6516-1234-15mg |
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide |
2034564-69-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6516-1234-100mg |
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide |
2034564-69-5 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6516-1234-10μmol |
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide |
2034564-69-5 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6516-1234-4mg |
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide |
2034564-69-5 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6516-1234-40mg |
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide |
2034564-69-5 | 40mg |
$140.0 | 2023-09-08 |
N-{5-(thiophen-3-yl)furan-2-ylmethyl}cyclohex-3-ene-1-carboxamide 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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10. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
N-{5-(thiophen-3-yl)furan-2-ylmethyl}cyclohex-3-ene-1-carboxamideに関する追加情報
Introduction to N-{5-(thiophen-3-yl)furan-2-ylmethyl}cyclohex-3-ene-1-carboxamide (CAS No. 2034564-69-5)
N-{5-(thiophen-3-yl)furan-2-ylmethyl}cyclohex-3-ene-1-carboxamide (CAS No. 2034564-69-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, combines elements of thiophene and furan heterocycles with a cyclohexenone backbone, making it a promising candidate for further exploration in drug discovery and development.
The structural motif of N-{5-(thiophen-3-yl)furan-2-ylmethyl}cyclohex-3-ene-1-carboxamide is particularly noteworthy due to its potential biological activity. The presence of the thiophene ring, known for its stability and electronic properties, alongside the furan moiety, which contributes to hydrogen bonding capabilities, creates a unique scaffold that may interact favorably with biological targets. This dual functionality has been a focus of interest in the design of novel therapeutic agents.
In recent years, there has been a surge in research aimed at developing small molecules that can modulate biological pathways associated with various diseases. The compound N-{5-(thiophen-3-yl)furan-2-ylmethyl}cyclohex-3-ene-1-carboxamide has emerged as a subject of study due to its potential to interact with enzymes and receptors involved in metabolic disorders, inflammation, and even cancer. The cyclohexenone core provides a rigid framework that can be fine-tuned to achieve high specificity, which is crucial for drug design.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for further derivatization. The combination of the thiophene and furan rings offers multiple sites for chemical modification, allowing researchers to explore various pharmacophores. This flexibility has enabled the synthesis of several analogs that have shown promise in preclinical studies. For instance, modifications at the amide linkage have been explored to enhance solubility and bioavailability, which are critical factors in drug development.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug design. Heterocycles such as thiophene and furan are not only structurally diverse but also exhibit a wide range of biological activities. The compound N-{5-(thiophen-3-yl)furan-2-ylmethyl}cyclohex-3-ene-1-carboxamide exemplifies this trend by integrating these motifs into a single molecule. Such integrations often lead to compounds with enhanced binding affinity and selectivity, which are key determinants of drug efficacy.
Recent advancements in computational chemistry have further accelerated the discovery process for novel compounds like N-{5-(thiophen-3-yl)furan-2-ylmethyl}cyclohex-3-enecarboxamide. Molecular modeling techniques have been employed to predict the binding modes of this compound with various biological targets. These studies have provided valuable insights into how structural modifications can be made to optimize interactions with target proteins. For example, computational studies have suggested that certain substitutions at the thiophene ring can significantly enhance binding affinity without compromising selectivity.
In addition to computational approaches, experimental techniques such as X-ray crystallography have played a crucial role in understanding the structure-function relationships of this compound. High-resolution crystal structures have revealed detailed insights into how N-{5-(thiophen-y furan -2 - ylmethyl)cyclohex -3 - ene -1 - carboxamide interacts with its biological targets at an atomic level. These structural details have guided medicinal chemists in designing more potent derivatives.
The synthesis of N-{5-(thiophen-y furan -2 - ylmethyl)cyclohex -3 - ene -1 - carboxamide involves multiple steps that require precise control over reaction conditions. The use of advanced synthetic methodologies has enabled researchers to achieve high yields and purity levels, which are essential for subsequent biological evaluation. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic framework.
The potential applications of this compound extend beyond traditional therapeutic areas. There is growing interest in using small molecules like N-{5-(thiophen-y furan -2 - ylmethyl)cyclohex -3 - ene -1 - carboxamide as tools for chemical biology research. These compounds can be used to probe biological pathways and understand disease mechanisms at a molecular level. This approach has led to several breakthroughs in understanding complex biological processes and has paved the way for the development of targeted therapies.
The future direction of research on N-{5-(thiophen-y furan -2 - ylmethyl)cyclohex -3 - ene -1 carboxamide includes exploring its potential in treating neurological disorders, cardiovascular diseases, and other chronic conditions. Preclinical studies are underway to evaluate its efficacy and safety profile in animal models. If these studies yield positive results, clinical trials could be initiated to assess its therapeutic potential in humans.
In conclusion, N-{5-(thiophen-y furan 2-y l m ethyl)cyc lo hex 3-enecarboxam ide (CAS No .2034564 69 5 ) is a promis ing compoun d with poten tial appl ications i n pharma ceutical de velopment . Its unique stru cture , combin ing thi ophene an d furan moieties , makes it an attractive cand idate for further stu dies . With advanc ements i n both synt hesis an d computa tional meth ods , thi s com pound holds great promise for bei ng deve lop ed i nto a new gener ation o f therapeut ic agents .
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